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S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine -

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine

Catalog Number: EVT-1596543
CAS Number:
Molecular Formula: C9H17NO6S
Molecular Weight: 267.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S-(5-deoxy-D-ribos-5-yl)-L-homocysteine is a member of homocysteines. It derives from a D-ribofuranose. It is a tautomer of a S-(5-deoxy-D-ribos-5-yl)-L-homocysteine zwitterion.
Overview

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine is a sulfur-containing compound that plays a crucial role in various biochemical processes, particularly in methionine metabolism and bacterial quorum sensing. This compound is generated through the enzymatic action of S-ribosylhomocysteine lyase, which catalyzes the cleavage of S-ribosylhomocysteine into L-homocysteine and 4,5-dihydroxy-2,3-pentanedione. Understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of this compound is essential for its potential scientific uses.

Source

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine is derived from S-ribosylhomocysteine, which is synthesized in various organisms as part of the methionine cycle. The enzyme responsible for its production is S-ribosylhomocysteine lyase (LuxS), found in many bacterial species and involved in the synthesis of autoinducer-2, a signaling molecule for interspecies communication among bacteria .

Classification

This compound falls under the category of thioethers and is classified as a sulfur-containing amino acid derivative. It is primarily involved in metabolic pathways associated with homocysteine metabolism and bacterial signaling mechanisms.

Synthesis Analysis

Methods

The synthesis of S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine can be achieved through several methods, primarily involving the protection and activation of functional groups on ribose and homocysteine moieties. One notable approach includes:

  1. Protection of Hydroxyl Groups: Protecting groups are introduced to prevent unwanted reactions during synthesis.
  2. Nucleophilic Substitution Reactions: The protected homocysteine reacts with activated ribose derivatives to form the desired thioether product.
  3. Deprotection: The final step involves removing protecting groups to yield S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine .

Technical Details

Molecular Structure Analysis

Structure

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine has a molecular formula of C₉H₁₇NO₆S and features a ribose sugar moiety linked to an L-homocysteine unit through a sulfur atom. The structural representation highlights key functional groups including hydroxyls, amines, and a thioether linkage.

Data

The compound's structural data can be referenced through databases such as PubChem, where detailed information regarding its molecular geometry and electronic properties can be found .

Chemical Reactions Analysis

Reactions

The primary reaction involving S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine occurs through its cleavage by the enzyme LuxS:

S 5 Deoxy D ribos 5 yl L homocysteineL homocysteine+ 4S 4 5 dihydroxy 2 3 pentanedione\text{S 5 Deoxy D ribos 5 yl L homocysteine}\rightarrow \text{L homocysteine}+\text{ 4S 4 5 dihydroxy 2 3 pentanedione}

This reaction is crucial for the production of signaling molecules involved in bacterial communication .

Technical Details

The reaction mechanism involves several steps:

  1. Carbonyl Migration: Initial migration of carbonyl groups within the ribose moiety.
  2. Formation of Intermediates: Generation of ketone intermediates that facilitate subsequent reactions.
  3. Beta-elimination: Final cleavage resulting in L-homocysteine release .
Mechanism of Action

Process

The mechanism by which S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine exerts its effects primarily revolves around its conversion into signaling molecules like autoinducer-2. This process involves:

  1. Enzymatic Cleavage: LuxS cleaves the compound to produce L-homocysteine and 4,5-dihydroxy-2,3-pentanedione.
  2. Cyclization: The dihydroxy compound spontaneously cyclizes to form active signaling molecules that regulate gene expression in bacteria based on population density .

Data

Research indicates that this signaling pathway plays a significant role in regulating behaviors such as biofilm formation and virulence in pathogenic bacteria .

Physical and Chemical Properties Analysis

Physical Properties

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine is typically a solid at room temperature with specific melting points that may vary based on purity and crystallization conditions.

Chemical Properties

The compound exhibits typical properties associated with thioethers:

  • Solubility: Soluble in polar solvents due to hydroxyl groups.
  • Reactivity: Reacts with electrophiles due to the presence of sulfur, making it susceptible to various chemical transformations.

Relevant data regarding its solubility, stability, and reactivity can be sourced from chemical databases like PubChem .

Applications

Scientific Uses

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine has several important applications in scientific research:

  1. Quorum Sensing Studies: Used to investigate bacterial communication mechanisms.
  2. Metabolism Research: Serves as a model compound for studying methionine metabolism pathways.
  3. Drug Development: Potential target for developing therapeutics aimed at disrupting bacterial signaling processes related to virulence .
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis via S-Adenosylhomocysteine Nucleosidase

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine (SRH) is biosynthesized through the enzymatic hydrolysis of S-adenosyl-L-homocysteine (SAH), catalyzed by the enzyme adenosylhomocysteine nucleosidase (EC 3.2.2.9). This reaction represents the committed step in the metabolic conversion of SAH to SRH and adenine, operating through a nucleosidase mechanism that cleaves the glycosidic bond in SAH. The enzyme belongs to the family of glycosylases that specifically hydrolyze N-glycosyl compounds, with its systematic name designated as S-adenosyl-L-homocysteine homocysteinylribohydrolase [3] [9].

The reaction proceeds according to the following stoichiometry:S-adenosyl-L-homocysteine + H₂O → S-(5-deoxy-D-ribos-5-yl)-L-homocysteine + adenine

Structurally, this transformation involves the cleavage of the thioether-linked adenosine moiety from SAH, releasing adenine while retaining the ribose component bonded to homocysteine via a sulfur atom. This enzymatic step is conserved across bacterial and eukaryotic systems and represents a key transition point in sulfur amino acid metabolism. The enzyme exhibits substrate specificity for SAH and related compounds like 5'-methylthioadenosine (MTA), positioning it as a critical node in purine and methionine salvage pathways [3] [9].

Table 1: Enzymatic Synthesis of SRH from SAH

EnzymeEC NumberReaction CatalyzedProducts FormedCatalytic Mechanism
Adenosylhomocysteine nucleosidaseEC 3.2.2.9Hydrolysis of SAHSRH + adenineNucleophilic substitution at C1' of ribose
S-adenosylhomocysteine/5'-methylthioadenosine nucleosidaseEC 3.2.2.9Hydrolysis of SAH or MTASRH + adenine or MTR-1-P + adenineN-riboside hydrolase activity

Role in S-Adenosylmethionine (SAM) Recycling Pathways

SRH serves as a critical intermediate in the metabolic recycling of S-adenosylmethionine (SAM), the primary biological methyl donor in cellular reactions. After SAM donates its methyl group in methylation reactions, it is converted to SAH, which is subsequently hydrolyzed to SRH and adenine by adenosylhomocysteine nucleosidase. This cleavage reaction represents the first step in the SAM regeneration cycle, preventing SAH accumulation – which would potently inhibit methyltransferases due to its structural similarity to SAM [8] [9].

Within the methionine salvage pathway, SRH undergoes further enzymatic processing by S-ribosylhomocysteine lyase (LuxS, EC 4.4.1.21), which cleaves it to produce L-homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD). Homocysteine can then be remethylated to methionine, which is subsequently adenosylated to regenerate SAM, completing the cycle. This pathway maintains cellular pools of methionine and SAM while managing toxic homocysteine levels [8] [5].

The KEGG pathway database categorizes SRH within three essential metabolic pathways: cysteine and methionine metabolism (map00270), general metabolic pathways (map01100), and biosynthesis of amino acids (map01230). These annotations underscore SRH's central position in primary metabolism, particularly in amino acid interconversions and one-carbon metabolism [8].

Table 2: Metabolic Pathways Involving SRH (KEGG Database)

KEGG Pathway IDPathway NameMetabolic ContextAssociated Enzymes
map00270Cysteine and methionine metabolismAmino acid metabolismAdenosylhomocysteine nucleosidase, LuxS
map01100Metabolic pathwaysCore metabolismMultiple enzyme systems
map01230Biosynthesis of amino acidsAnabolic pathwaysMethionine synthase, cystathionine β-synthase

Intermediary Role in Methionine and Homocysteine Metabolism

As a direct precursor to homocysteine, SRH occupies a pivotal position in methionine and homocysteine metabolism. The enzymatic cleavage of SRH by S-ribosylhomocysteine lyase (LuxS) yields free L-homocysteine, which serves as a metabolic branch point: (1) It can be remethylated to methionine via methionine synthase in the SAM regeneration cycle; (2) It can enter the transsulfuration pathway to form cystathionine, eventually producing cysteine; or (3) It can be exported from cells under conditions of excess [4] [8].

The homocysteine released from SRH contributes to the intracellular homocysteine pool, which is dynamically regulated in response to cellular methylation demands and antioxidant requirements (via cysteine-derived glutathione). The KEGG module M00609 specifically outlines the pathway from methionine to cysteine via homocysteine and cystathionine intermediates, with SRH serving as an upstream precursor to homocysteine in bacteria possessing the LuxS enzyme [8].

Chemically, SRH (C₉H₁₇NO₆S, molecular weight 267.30 g/mol) contains both the thioether linkage characteristic of homocysteine derivatives and the ribose moiety that distinguishes it from other homocysteine conjugates. Its molecular structure allows it to function at the interface of nucleoside and amino acid metabolism, facilitating the recycling of both purine bases and sulfur-containing amino acids. The compound exists in tautomeric forms, including a zwitterionic structure that may influence its biochemical reactivity and enzyme recognition [4] [7].

Properties

Product Name

S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

Molecular Formula

C9H17NO6S

Molecular Weight

267.3 g/mol

InChI

InChI=1S/C9H17NO6S/c10-4(8(13)14)1-2-17-3-5-6(11)7(12)9(15)16-5/h4-7,9,11-12,15H,1-3,10H2,(H,13,14)/t4-,5+,6+,7+,9?/m0/s1

InChI Key

IQFWYNFDWRYSRA-BLELIYKESA-N

Synonyms

S-ribosyl-L-homocysteine

Canonical SMILES

C(CSCC1C(C(C(O1)O)O)O)C(C(=O)O)N

Isomeric SMILES

C(CSC[C@@H]1[C@H]([C@H](C(O1)O)O)O)[C@@H](C(=O)O)N

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